![molecular formula C26H26N4O4 B2700845 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide CAS No. 903257-56-7](/img/structure/B2700845.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C26H26N4O4 and its molecular weight is 458.518. The purity is usually 95%.
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Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and therapeutic implications based on recent studies.
Synthesis
The synthesis of this compound involves several steps beginning with the reaction of 2,3-dihydrobenzo[1,4]dioxin-6-amine with various substituents. The general synthetic route includes:
- Formation of the Benzodioxin Derivative :
- The initial step involves reacting 2,3-dihydrobenzo[1,4]dioxin-6-amine with appropriate acyl or sulfonyl chlorides in an alkaline medium to yield the benzodioxin derivative.
- Substitution Reactions :
- Subsequent reactions with pyridine derivatives and tetrahydroisoquinoline structures are performed under controlled conditions using polar aprotic solvents like DMF (dimethylformamide) and bases such as lithium hydride to facilitate the formation of the final product.
The synthesis has been characterized using techniques such as NMR spectroscopy and IR spectroscopy to confirm the structure of the synthesized compounds .
Biological Activity
The biological activity of this compound has been evaluated through various assays targeting specific enzymes and pathways relevant to diseases like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD).
Enzyme Inhibition Studies
Recent studies have focused on the compound's inhibitory effects on key enzymes:
- α-Glucosidase Inhibition :
- Acetylcholinesterase Inhibition :
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between the compound and its target enzymes. These studies indicate that the compound fits well within the active sites of both α-glucosidase and AChE, supporting its role as a potential therapeutic agent .
Case Studies
Several case studies have highlighted the efficacy of compounds similar to this compound:
- Diabetes Management :
- Neuroprotective Effects :
Pharmacokinetics
The pharmacokinetic profile of similar compounds indicates good absorption from the gastrointestinal tract with metabolism primarily occurring in the liver. Excretion typically occurs via bile or feces. Understanding these parameters is crucial for optimizing dosing regimens in clinical settings .
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from 2,3-dihydro-1,4-benzodioxin derivatives. For instance, a related compound was synthesized through the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with various acetamides under specific conditions to yield derivatives with enhanced biological activity . Characterization techniques such as proton-nuclear magnetic resonance (NMR) and infrared spectroscopy (IR) are crucial for confirming the structure of synthesized compounds .
Antidiabetic Potential
Recent studies have evaluated the anti-diabetic properties of compounds related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide. For example, derivatives were tested for their ability to inhibit the α-glucosidase enzyme, which plays a critical role in carbohydrate metabolism. The results indicated promising inhibitory activity that suggests potential use in managing diabetes .
Anticancer Activity
The compound's structural features may also confer anticancer properties. Related benzodioxin derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. This is particularly relevant in targeting specific kinases involved in cancer progression . Further investigations into structure-activity relationships could elucidate the mechanisms behind these effects.
Neurological Disorders
Given the presence of isoquinoline moieties in the compound's structure, there is potential for applications in treating neurological disorders. Compounds with similar structures have been explored for their neuroprotective effects and ability to modulate neurotransmitter systems. This opens avenues for research into their efficacy in conditions such as Parkinson's and Alzheimer's disease.
Antimicrobial Properties
The compound may exhibit antimicrobial properties due to its complex structure that can interact with microbial cell membranes or metabolic pathways. Preliminary studies on related compounds have indicated activity against a range of pathogens, warranting further exploration into its potential as an antimicrobial agent .
Case Studies and Research Findings
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O4/c31-25(26(32)29-21-7-8-23-24(14-21)34-13-12-33-23)28-16-22(19-6-3-10-27-15-19)30-11-9-18-4-1-2-5-20(18)17-30/h1-8,10,14-15,22H,9,11-13,16-17H2,(H,28,31)(H,29,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFOZFUXBWCPIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC4=C(C=C3)OCCO4)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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